![molecular formula C11H22N2S B2578952 N-(5-methylheptyl)-4,5-dihydro-1,3-thiazol-2-amine CAS No. 379729-45-0](/img/structure/B2578952.png)
N-(5-methylheptyl)-4,5-dihydro-1,3-thiazol-2-amine
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Description
“N-(5-methylheptyl)-4,5-dihydro-1,3-thiazol-2-amine” is a chemical compound with the molecular formula C12H24N2S . It’s also known as TAK-242.
Molecular Structure Analysis
The molecular structure of “N-(5-methylheptyl)-4,5-dihydro-1,3-thiazol-2-amine” consists of 12 carbon atoms, 24 hydrogen atoms, 2 nitrogen atoms, and 1 sulfur atom . The exact structure would need to be determined through methods such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
The average mass of “N-(5-methylheptyl)-4,5-dihydro-1,3-thiazol-2-amine” is 228.397 Da, and its monoisotopic mass is 228.166016 Da . More detailed physical and chemical properties would require experimental determination or computational prediction.Scientific Research Applications
Synthetic Methodologies and Chemical Properties
- Thiazole derivatives have been explored for their unique chemical properties and synthetic applications. For instance, the synthesis of hindered tetrapeptides using Bts-protected amino acid chlorides demonstrates the efficiency of coupling and methylation steps, which are crucial for producing complex organic molecules such as cyclosporin subunits. This method emphasizes the role of thiazole derivatives in facilitating challenging synthetic routes in organic chemistry (Vedejs & Kongkittingam, 2000).
Molecular and Electronic Structure Analysis
- The molecular and electronic structure of thiazol-2-amine derivatives has been a subject of experimental and theoretical investigation, providing insights into their conformational flexibility, vibrational frequencies, and frontier molecular orbitals. Such studies are essential for understanding the electronic properties and reactivity of these compounds, which are relevant for designing materials and drugs with specific functions (Özdemir et al., 2009).
Biological Applications
- Thiazole derivatives have been synthesized and evaluated for their biological activities, such as inducing apoptosis and acting as anti-infective agents. Research in this area demonstrates the potential of thiazole compounds in developing new therapeutic agents with specific biological activities (Bansal et al., 2020).
- Additionally, thiazole compounds have been identified as direct inhibitors of 5-lipoxygenase, an enzyme involved in inflammation-related diseases. Such findings highlight the therapeutic potential of thiazole derivatives in treating inflammatory conditions and other diseases (Suh et al., 2012).
Catalysis and CO2 Utilization
- Thiazolium carbene-based catalysts derived from vitamin B1 have been developed for the N-formylation and N-methylation of amines using CO2 as the carbon source. This research illustrates the application of thiazole derivatives in catalysis and sustainable chemistry, showcasing their role in utilizing CO2 for synthesizing valuable chemicals (Das et al., 2016).
properties
IUPAC Name |
N-(5-methylheptyl)-4,5-dihydro-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2S/c1-3-10(2)6-4-5-7-12-11-13-8-9-14-11/h10H,3-9H2,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USSUVJMMDUZVBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CCCCNC1=NCCS1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>32.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24828271 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(5-methylheptyl)-4,5-dihydro-1,3-thiazol-2-amine |
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